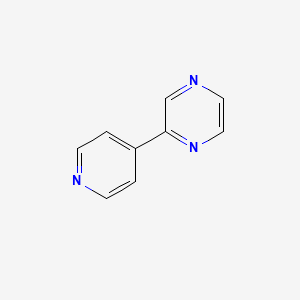
2-(吡啶-4-基)吡嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-4-yl)pyrazine is a heterocyclic aromatic compound that consists of a pyrazine ring substituted with a pyridine ring at the 2-position
科学研究应用
2-(Pyridin-4-yl)pyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a pharmacophore in drug design and development.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
作用机制
Target of Action
Pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring like 2-(pyridin-4-yl)pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These activities suggest that the compound may interact with a wide range of targets, including various enzymes and receptors.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by pyrrolopyrazine derivatives , it can be speculated that the compound may influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and apoptosis.
Result of Action
Based on the biological activities of similar pyrrolopyrazine derivatives , it can be inferred that the compound may exert antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects at the molecular and cellular levels.
生化分析
Biochemical Properties
Pyrrolopyrazine derivatives, which include 2-(pyridin-4-yl)pyrazine, have been shown to interact with various enzymes and proteins .
Cellular Effects
Pyrrolopyrazine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . These activities suggest that 2-(pyridin-4-yl)pyrazine may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(pyridin-4-yl)pyrazine is not clearly recognized . It is known that pyrrolopyrazine derivatives can exhibit kinase inhibitory activity , suggesting that 2-(pyridin-4-yl)pyrazine may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 87-91 degrees Celsius, indicating its stability under normal conditions .
Metabolic Pathways
Given its structural similarity to other pyrrolopyrazine derivatives, it may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it may interact with various transporters or binding proteins and influence its localization or accumulation .
Subcellular Localization
Based on its biochemical properties, it may be directed to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)pyrazine can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of pyridine with a halogenated pyrazine in the presence of a palladium catalyst and a base.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under specific conditions to form the pyrazine ring.
Industrial Production Methods: Industrial production of 2-(Pyridin-4-yl)pyrazine typically involves scalable synthetic routes such as the Suzuki-Miyaura coupling due to its efficiency and high yield .
化学反应分析
Types of Reactions: 2-(Pyridin-4-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenated derivatives and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazines .
相似化合物的比较
Pyridine: A simpler aromatic compound with a single nitrogen atom in the ring.
Pyrazine: A six-membered ring with two nitrogen atoms at positions 1 and 4.
Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.
Uniqueness: 2-(Pyridin-4-yl)pyrazine is unique due to its combination of a pyridine and pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry and materials science .
属性
IUPAC Name |
2-pyridin-4-ylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMAQUKSVXFRJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
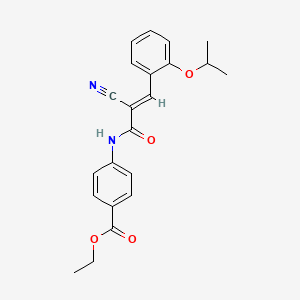
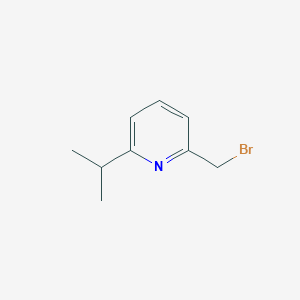
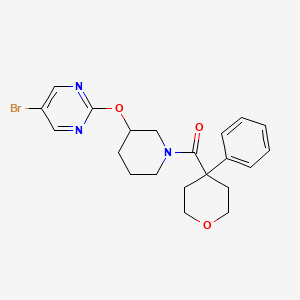
![4-[({1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2361045.png)
![3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2361046.png)
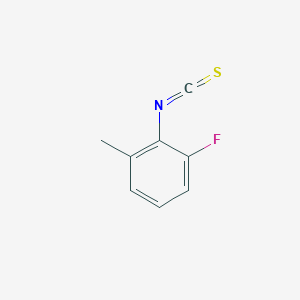
![N-(2,5-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2361048.png)
![(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2361049.png)
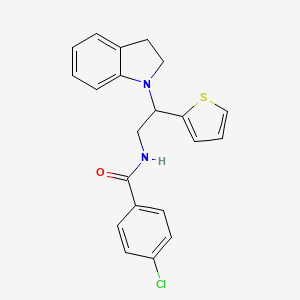
![methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2361051.png)
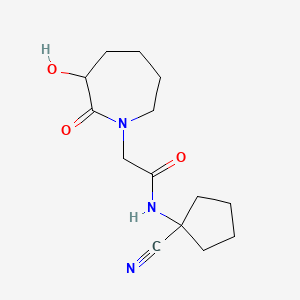
![[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2361054.png)
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/new.no-structure.jpg)
![2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2361059.png)
